molecular formula C17H20N2O B6328486 2-[3-(Benzyloxy)phenyl]piperazine CAS No. 65709-22-0

2-[3-(Benzyloxy)phenyl]piperazine

Cat. No.: B6328486
CAS No.: 65709-22-0
M. Wt: 268.35 g/mol
InChI Key: ICJURDHRGFXZDP-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]piperazine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Piperazine derivatives are extensively investigated for their potential to interact with a variety of central nervous system (CNS) targets . Specifically, structural analogs of this compound, which feature the benzyloxy-phenyl-piperazine motif, have been identified as potent and selective ligands for key neuroreceptors . Research indicates this class of compounds shows promise as high-affinity dopamine receptor antagonists, particularly at the D4 receptor subtype, which is a target for studying conditions like Parkinson's disease and L-DOPA-induced dyskinesias . Furthermore, related benzylpiperazine compounds demonstrate nanomolar affinity for sigma-1 receptors (σ1R), a chaperone protein involved in modulating nociception and neuropathic pain signaling pathways . These derivatives have shown efficacy in preclinical models of chronic pain, producing dose-dependent antinociception and anti-allodynic effects without significant impairment of motor function . The piperazine core is a common feature in the pharmacophore of many biologically active molecules, often contributing to favorable drug-like properties and serving as a critical building block for developing novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-16-8-4-7-15(11-16)17-12-18-9-10-19-17/h1-8,11,17-19H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJURDHRGFXZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that piperazine derivatives often interact with various receptors in the body, including serotonin and dopamine receptors. These receptors play crucial roles in numerous physiological processes, including mood regulation, sleep, and motor control.

Mode of Action

Piperazine derivatives typically exert their effects by binding to their target receptors and modulating their activity. This can result in a variety of changes depending on the specific receptor and the nature of the interaction.

Biochemical Pathways

Given the potential interaction with serotonin and dopamine receptors, it’s likely that this compound could influence pathways related to neurotransmission. These effects could have downstream impacts on a variety of physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Piperazine derivatives vary widely in substituent type, position, and complexity. Below is a systematic comparison of 2-[3-(Benzyloxy)phenyl]piperazine with structurally related compounds:

Key Structural Analogues

Compound Name Substituent(s) Position Molecular Weight (g/mol) LogP<sup>a</sup> Physical State Notable Activity/Properties
This compound -O-CH₂-C₆H₅ (benzyloxy) meta ~269<sup>b</sup> ~3.2<sup>c</sup> Crystalline solid Synthetic intermediate
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) -CF₃ meta 230.23 2.1 White powder Serotonergic activity
1-(3-Chlorophenyl)piperazine (mCPP) -Cl meta 196.68 2.5 Clear/yellow liquid 5-HT receptor agonist
1-(4-Methoxyphenyl)piperazine (4-MeOPP) -OCH₃ para 178.22 1.8 Liquid Antidepressant screening
1-Benzylpiperazine (BZP) -CH₂-C₆H₅ (benzyl) N/A 176.26 1.9 Clear liquid Stimulant (now controlled)

Notes:

  • <sup>a</sup>LogP values estimated via computational tools (e.g., ChemDraw).
  • <sup>b</sup>Molecular weight inferred from similar structures (e.g., ).
  • <sup>c</sup>Predicted higher lipophilicity due to benzyloxy group.

Impact of Substituent Position

  • Meta vs. Para Substitution : TFMPP (meta-CF₃) exhibits higher receptor selectivity for 5-HT₁A/₂C compared to para-substituted analogues like 4-MeOPP . Similarly, the meta-benzyloxy group in this compound may confer unique steric or electronic interactions absent in para-substituted derivatives.
  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in TFMPP (electron-withdrawing) reduces basicity of the piperazine nitrogen, altering receptor binding kinetics. In contrast, the benzyloxy group (electron-donating) may enhance π-π stacking interactions with aromatic residues in target proteins .

Pharmacological Activity

  • Antiproliferative Effects : Piperazine derivatives with bulky substituents (e.g., compound E in ) show IC₅₀ values as low as 4.60 µg/mL against K-562 leukemia cells, suggesting that the benzyloxy group could enhance cytotoxicity through improved membrane permeability .
  • Receptor Modulation : TFMPP and mCPP are potent 5-HT receptor ligands, with mCPP acting as a 5-HT₂C agonist (EC₅₀ = 23 nM) . The benzyloxy group’s bulk may sterically hinder binding to certain receptors, necessitating further SAR studies.

Analytical Data Comparison

Parameter This compound TFMPP mCPP
Melting Point Not reported 72–74°C 90–92°C
1H NMR (δ, ppm) Aromatic peaks: 7.2–7.5 (m) 7.4–7.6 (m) 7.1–7.3 (m)
MS (ESI +ve) 480.9 [M]⁺ 231.1 [M+H]⁺ 197.1 [M+H]⁺

Q & A

Q. Optimization Factors :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Reaction time : Extended durations (12–24 hours) improve intermediate stability.
  • Molar ratios : A 1:1.2 ratio of starting material to piperazine precursor maximizes yield .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Q. Basic Characterization Methods

  • IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch of benzyloxy at ~1250 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms aromatic proton environments and piperazine ring conformation.
  • GC-MS/HPLC : Quantifies purity (>98% typically required for pharmacological studies) .
  • Melting point analysis : Validates crystallinity and compound identity .

How do substituents on the piperazine ring influence biological activity, and what are key structure-activity relationship (SAR) trends?

Q. Advanced SAR Analysis

  • Electron-withdrawing groups (EWG) : Para-substituted EWGs (e.g., -CF₃, -NO₂) enhance enzyme inhibition (e.g., DPP-IV) by increasing electrophilicity .
  • Substitution position : Ortho- and para-substitutions improve binding affinity, while meta-substitutions reduce activity .
  • Benzyloxy modifications : Oxidation of the benzyloxy group to benzaldehyde derivatives can alter receptor interactions (e.g., serotonin receptors) .

Q. Table 1: Substituent Effects on DPP-IV Inhibition

SubstituentPositionIC₅₀ (nM)
-CF₃para12.3
-Clortho18.7
-OCH₃meta>1000
Data adapted from

How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Q. Advanced Data Reconciliation Strategies

  • In silico vs. in vitro validation : Use molecular docking (e.g., induced-fit docking) to refine binding site predictions. For example, antiplatelet activity predicted by PASS software was experimentally confirmed via platelet aggregation assays .
  • Toxicity-activity trade-offs : Structural modifications (e.g., β-cyclodextrin inclusion) may reduce toxicity but require compensatory SAR tuning to restore activity .
  • Dose-response profiling : Address discrepancies by testing broader concentration ranges (e.g., 0.1–100 µM) to capture sub-threshold effects .

What experimental models are used to assess the local anesthetic activity of piperazine derivatives?

Q. Basic Pharmacological Screening

  • Infiltration anesthesia model : Compounds are injected subcutaneously in rodents, and anesthetic duration/strength is compared to lidocaine .
  • Toxicity assays : Acute toxicity (LD₅₀) is evaluated via subcutaneous or intravenous administration (OECD guidelines) .

Q. Table 2: Local Anesthetic Activity of Selected Derivatives

CompoundAnesthetic Duration (min)LD₅₀ (mg/kg)
LAS-27645 ± 3.2320
LAS-27752 ± 4.1310
Lidocaine30 ± 2.8120
Data from

What strategies can mitigate reduced biological activity in structurally modified piperazine derivatives?

Q. Advanced Structural Optimization

  • Bioisosteric replacement : Substitute benzyloxy with pyridyl or thiophene groups to retain aromaticity while improving solubility .
  • Prodrug approaches : Mask polar groups (e.g., as esters) to enhance bioavailability, followed by enzymatic activation in vivo .
  • Co-crystallization : Use β-cyclodextrin to stabilize labile derivatives without altering core pharmacophores .

How does the oxidation state of the benzyloxy group impact reactivity and downstream applications?

Q. Advanced Chemical Reactivity

  • Oxidation to benzaldehyde : Increases electrophilicity for Schiff base formation, useful in synthesizing hydrazone derivatives for anticancer studies .
  • Reductive stability : The benzyloxy group resists reduction under catalytic hydrogenation, preserving the ether linkage during piperazine functionalization .

What in vitro models are used to evaluate antiplatelet activity of piperazine derivatives?

Q. Advanced Pharmacological Methods

  • Platelet-rich plasma (PRP) assays : Measure inhibition of ADP-induced aggregation using turbidimetric methods .
  • Flow cytometry : Quantify P-selectin expression to assess platelet activation pathways .

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